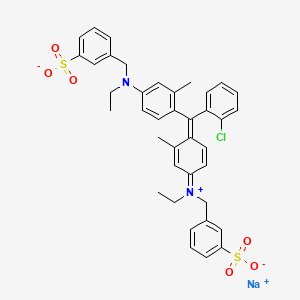
2-Methyloxazole-4-carbonitrile
Vue d'ensemble
Description
2-Methyloxazole-4-carbonitrile is a chemical compound with the molecular formula C5H4N2O . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 2-Methyloxazole-4-carbonitrile and its derivatives has been a subject of interest in the field of medicinal chemistry . Oxazole derivatives have been synthesized and screened for various biological activities . A series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .Molecular Structure Analysis
The molecular structure of 2-Methyloxazole-4-carbonitrile consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazole derivatives, including 2-Methyloxazole-4-carbonitrile, have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Applications De Recherche Scientifique
Antifungal Applications
2-Methyloxazole-4-carbonitrile: derivatives have shown promising results in antifungal activity. A study demonstrated that these compounds, particularly when designed and synthesized through acylation and oxidative annulation, inhibited the growth of fungi such as Botrytis cinerea , Gibberella zeae , and Colletotrichum lagenarium . The structure-activity relationship (SAR) study indicated that certain substitutions at the 2-position of the oxazole ring enhance antifungal efficacy .
Anticancer Research
In the realm of anticancer research, 2-Methyloxazole-4-carbonitrile derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have displayed growth inhibitory and cytostatic activities against various cancer cell lines, including leukemia, renal, and breast cancer subpanels . The high selectivity and potency of these derivatives make them excellent candidates for further development into anticancer drugs .
Molecular Docking Studies
The molecular docking models of 2-Methyloxazole-4-carbonitrile derivatives have provided insights into their mechanism of action. For instance, the antifungal activity of these compounds may be attributed to the formation of hydrogen bonds and hydrophobic interactions with key enzymes like Leucyl-tRNA Synthetase . This suggests a potential application in designing targeted therapies against fungal infections.
Synthesis of Marine Natural Product Derivatives
Marine natural products such as streptochlorin and pimprinine have been used as the basis for synthesizing 2-Methyloxazole-4-carbonitrile derivatives. These derivatives have been effectively synthesized from indole, showcasing the versatility of 2-Methyloxazole-4-carbonitrile in the synthesis of complex marine-derived compounds .
Development of New Therapeutic Agents
The pharmacological profile of 2-Methyloxazole-4-carbonitrile derivatives extends to the development of new therapeutic agents. Their ability to interact with biological targets and exhibit selective toxicity towards cancer cells positions them as promising scaffolds for drug discovery .
Chemical Modification and Structural Elucidation
2-Methyloxazole-4-carbonitrile: serves as a key intermediate in the chemical modification and structural elucidation of various compounds. Its reactivity and stability under different chemical conditions enable researchers to explore a wide range of chemical transformations .
Pharmaceutical Chemistry
In pharmaceutical chemistry, 2-Methyloxazole-4-carbonitrile and its derivatives are valuable for their medicinal properties. They are used in the synthesis of compounds with potential antipathogenic and anticancer properties, contributing to the search for safer and more effective pharmaceuticals .
Safety and Hazards
Orientations Futures
Oxazole derivatives, including 2-Methyloxazole-4-carbonitrile, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . Future research may focus on exploring these biological activities further and developing new therapeutic applications.
Mécanisme D'action
Target of Action
2-Methyloxazole-4-carbonitrile is a derivative of oxazole, a heterocyclic compoundIt’s known that oxazole derivatives have been found to exhibit antiviral activities . They have shown considerable antiviral activity against the human cytomegalovirus (HCMV) in vitro .
Mode of Action
It’s known that nitriles, such as 2-methyloxazole-4-carbonitrile, can undergo a reaction where the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion . This imine anion can then accept a second hydride to form a dianion, which can be converted to an amine by the addition of water .
Biochemical Pathways
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can affect various biochemical pathways, leading to a wide range of biological actions.
Pharmacokinetics
The compound’s Log Po/w (iLOGP) is 1.2, indicating its lipophilicity . These properties can impact the bioavailability of the compound.
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
The safety data sheet for the compound suggests that it should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and light might affect the stability of the compound.
Propriétés
IUPAC Name |
2-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-7-5(2-6)3-8-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFTYSPOXDAKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415959 | |
| Record name | 2-Methyloxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxazole-4-carbonitrile | |
CAS RN |
89282-09-7 | |
| Record name | 2-Methyloxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)








